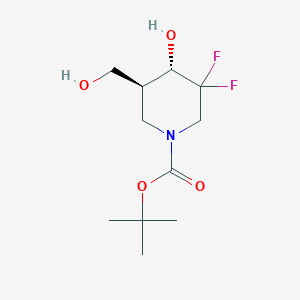

tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate racemic

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate racemic is a synthetic organic molecule known for its notable stereochemistry and bioactivity It belongs to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate racemic typically involves several key steps:

Formation of the Piperidine Ring: : Starting with an appropriate precursor like a 3,3-difluoroacetone, one can introduce the piperidine ring through cyclization reactions, often mediated by catalytic amounts of a strong acid or base.

Hydroxylation: : Incorporation of hydroxyl groups may involve oxidizing intermediates, using reagents such as m-chloroperbenzoic acid or other peroxy acids under controlled temperature conditions.

Carboxylation: : The addition of a carboxylate group can be achieved via carbonylation reactions, which may require palladium catalysts and carbon monoxide sources.

Industrial Production Methods

In an industrial setting, the synthesis of this compound might be scaled up by employing continuous flow reactions and optimizing each step to ensure high yield and purity. Key aspects include:

Automated Reaction Systems: : Utilizing automated systems to precisely control reaction conditions.

Purification Processes: : Implementing chromatography and crystallization techniques to isolate the desired product.

Safety Measures: : Adhering to safety protocols to handle potentially hazardous reagents and conditions.

化学反応の分析

Types of Reactions

Oxidation: : The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions may target the difluoromethyl group or other functional groups, using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: : The piperidine ring's nitrogen can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidizing Agents: : m-Chloroperbenzoic acid, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Catalysts: : Palladium, platinum, or rhodium complexes.

Major Products

Oxidation Products: : Corresponding ketones or aldehydes.

Reduction Products: : Alcohols or amines.

Substitution Products: : Various substituted piperidine derivatives.

科学的研究の応用

Chemistry

Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex molecules.

Chiral Building Block: : Its stereochemistry makes it valuable for constructing chiral molecules in asymmetric synthesis.

Biology

Enzyme Inhibitor: : Potential use in studying enzyme mechanisms by acting as an inhibitor or substrate mimic.

Ligand: : May serve as a ligand in biochemical studies involving metal ions or protein interactions.

Medicine

Pharmaceutical Development: : Investigated for potential therapeutic properties, such as antiviral or anticancer activity.

Drug Design: : Utilized in the design of novel drug candidates targeting specific biological pathways.

Industry

Chemical Manufacturing: : Employed in the production of other valuable chemicals.

Materials Science: : Possible applications in developing new materials with unique properties.

作用機序

The biological activity of tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate racemic is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to:

Inhibition of Enzymatic Activity: : By binding to the active site of an enzyme, the compound can prevent substrate access, thereby inhibiting the enzyme's function.

Modulation of Receptor Signaling: : The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

類似化合物との比較

When comparing tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate racemic to similar compounds, its unique features include:

Fluorine Atoms: : The presence of difluoromethyl groups can significantly alter the compound's reactivity and biological properties.

Hydroxyl and Carboxylate Groups: : These functional groups provide sites for further chemical modification and enhance its solubility and interaction with biological targets.

Similar Compounds

tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate enantiomers: : These compounds share the same core structure but differ in their stereochemistry.

Other Piperidine Derivatives: : Compounds with variations in the substituents on the piperidine ring, leading to different biological and chemical properties.

This compound’s multifaceted nature makes it an exciting subject for further research and development across various scientific fields. Its unique combination of functional groups and stereochemistry holds promise for new discoveries in chemistry, biology, medicine, and industrial applications.

生物活性

tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate, also known by its CAS number 1881275-72-4, is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This compound's structure features a difluoromethyl group and hydroxymethyl substituents, which may influence its pharmacological properties.

- Molecular Formula : C11H19F2NO4

- Molecular Weight : 251.27 g/mol

- Structure : The compound contains a piperidine ring with difluoro and hydroxymethyl substitutions, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor for several biological pathways and enzymes.

Inhibition of Enzymatic Activity

Recent research indicates that fluorinated piperidines, including this compound, can exhibit significant inhibitory effects on enzymes involved in critical biochemical pathways:

- Inhibition of 3CLpro : In vitro studies have shown that tert-butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate racemic has the potential to inhibit the 3CLpro enzyme, which is essential for viral replication in coronaviruses. The IC50 values were determined through dose-response assays, demonstrating effective inhibition at low concentrations .

- Ligand Efficiency : The compound has been evaluated for ligand efficiency metrics. Higher ligand efficiency values indicate better binding affinity relative to molecular weight, suggesting that this compound could be a promising candidate for drug development targeting specific receptors or enzymes .

Structure-Activity Relationship (SAR)

The incorporation of difluoromethyl groups has been shown to enhance the potency of compounds against various targets. SAR studies indicate that modifications in the piperidine structure can lead to improved biological activity:

- Difluorination Impact : The presence of the difluoromethyl group significantly alters the electronic properties of the molecule, enhancing its interaction with target proteins .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| 3CLpro Inhibition | Viral Replication | 0.25 | |

| Ligand Efficiency Assessment | Various Enzymes | N/A | |

| Cardiac Toxicity Assessment | hERG Affinity | Low |

Case Study: Inhibition of Viral Replication

In a controlled study, the compound was tested against SARS-CoV-2's main protease (3CLpro). The results indicated a potent inhibitory effect, with an IC50 value suggesting effective antiviral properties. This finding highlights the potential use of this compound in antiviral drug development.

Safety and Toxicology

Preliminary toxicological assessments suggest that the compound exhibits low hERG channel affinity, indicating a reduced risk of cardiac toxicity compared to other fluorinated compounds. This is crucial for its development as a therapeutic agent .

特性

IUPAC Name |

tert-butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-4-7(5-15)8(16)11(12,13)6-14/h7-8,15-16H,4-6H2,1-3H3/t7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLQVCYHEZXTMT-YUMQZZPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C(C1)(F)F)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C(C1)(F)F)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。